5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The general reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Often a mixture of water and an organic solvent like tert-butanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Huisgen cycloaddition reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common due to the stability of the triazole ring.
Substitution: The methyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole with additional oxygen-containing functional groups, while substitution could introduce a wide variety of new functional groups.
Scientific Research Applications
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3-triazole: Similar structure but lacks the pyrrolidinyl group.
5-Methyl-1H-1,2,3-triazole: Similar structure but lacks the pyrrolidinyl group.
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the presence of both the methyl and pyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-methyl-1-pyrrolidin-3-yltriazole |
InChI |
InChI=1S/C7H12N4/c1-6-4-9-10-11(6)7-2-3-8-5-7/h4,7-8H,2-3,5H2,1H3 |
InChI Key |
XMJLGXQQRUFSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2CCNC2 |
Origin of Product |
United States |
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